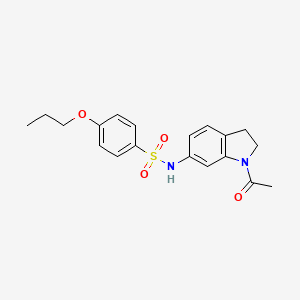
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide, also known as API-1, is a small molecule that has been extensively studied for its potential as an anticancer agent. It was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
The mechanism of action for N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide involves the inhibition of the transcription factor STAT3, which is often overexpressed in cancer cells and plays a role in tumor growth and survival. By inhibiting STAT3, N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting STAT3, N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor invasion and metastasis. These effects are thought to be due to the disruption of multiple signaling pathways that are involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide in lab experiments is its specificity for STAT3 inhibition, which allows for the targeted disruption of signaling pathways that promote cancer cell growth and survival. Additionally, N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one limitation of N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide research. One direction is the development of more potent and selective analogs of N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide that can be used in clinical settings. Additionally, further investigation is needed to determine the optimal combination therapies for N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide, as well as the potential side effects of long-term use. Finally, research is needed to determine the potential applications of N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide in other diseases beyond cancer.
Aplicaciones Científicas De Investigación
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide has been the subject of numerous scientific investigations due to its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. Additionally, N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-12-25-17-6-8-18(9-7-17)26(23,24)20-16-5-4-15-10-11-21(14(2)22)19(15)13-16/h4-9,13,20H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOTBDMVDMFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-4-propoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



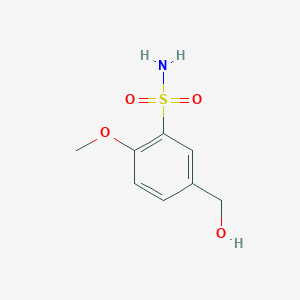
![Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-](/img/structure/B3209063.png)
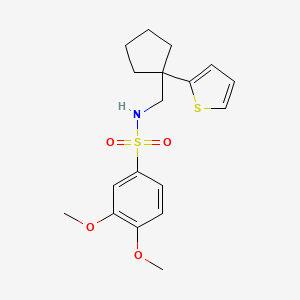
![4-methyl-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiazole-5-carboxamide](/img/structure/B3209082.png)
![2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209089.png)
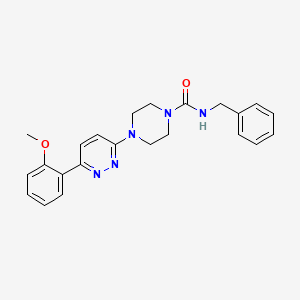

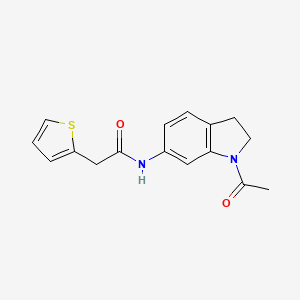
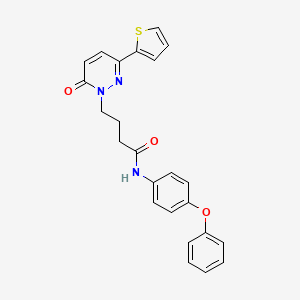
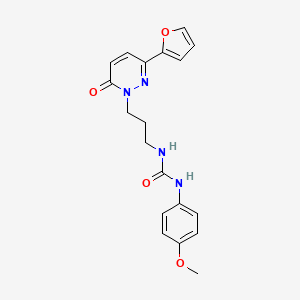


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide](/img/structure/B3209137.png)
